Cas no 332106-61-3 (2-(2-furoylamino)-3-(2-furyl)acrylic acid)

2-(2-Furoylamino)-3-(2-furyl)acrylic acid is a furan-based derivative characterized by its unique structural features, including a furoylamino group and an acrylic acid moiety linked to a furyl ring. This compound is of interest in synthetic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. Its conjugated system and reactive sites enable participation in various chemical transformations, such as cyclization and cross-coupling reactions. The presence of both electron-rich furan rings and an acidic carboxyl group enhances its utility in designing molecules with tailored electronic or binding properties. Its stability and solubility profile further support its applicability in research and industrial settings.
2-(2-furoylamino)-3-(2-furyl)acrylic acid structure
332106-61-3 structure
Product Name:2-(2-furoylamino)-3-(2-furyl)acrylic acid
CAS No:332106-61-3
MF:C12H9NO5
MW:247.203563451767
CID:3070045
PubChem ID:775891
Update Time:2025-06-29

2-(2-furoylamino)-3-(2-furyl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-furoylamino)-3-(2-furyl)acrylic acid
    • CHEMBL1325028
    • SMR000516065
    • 2-(Furan-2-carboxamido)-3-(furan-2-yl)acrylicacid
    • Cambridge id 6096352
    • (2e)-2-(2-furoylamino)-3-(2-furyl)prop-2-enoic acid
    • 332106-61-3
    • (e)-2-[(furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
    • HMS2826D11
    • 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
    • AKOS000301249
    • 2-(Furan-2-carboxamido)-3-(furan-2-yl)acrylic acid
    • MLS001210931
    • HMS1545G14
    • (E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoic acid
    • MDL: MFCD02043616
    • Inchi: 1S/C12H9NO5/c14-11(10-4-2-6-18-10)13-9(12(15)16)7-8-3-1-5-17-8/h1-7H,(H,13,14)(H,15,16)/b9-7+
    • InChI Key: GJTMOBINDWOQAV-VQHVLOKHSA-N
    • SMILES: O1C=CC=C1/C=C(\C(=O)O)/NC(C1=CC=CO1)=O

Computed Properties

  • Exact Mass: 247.04807239Da
  • Monoisotopic Mass: 247.04807239Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.7Ų

2-(2-furoylamino)-3-(2-furyl)acrylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(2-furoylamino)-3-(2-furyl)acrylic acid Pricemore >>

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Additional information on 2-(2-furoylamino)-3-(2-furyl)acrylic acid

Comprehensive Overview of 2-(2-Furoylamino)-3-(2-furyl)acrylic acid (CAS No. 332106-61-3)

2-(2-Furoylamino)-3-(2-furyl)acrylic acid (CAS No. 332106-61-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique furan-based structure, is widely studied for its potential applications in drug development and material science. The presence of both furoylamino and acrylic acid moieties makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its role as a building block for bioactive compounds, given its ability to interact with various biological targets.

In recent years, the demand for furyl-containing compounds like 2-(2-Furoylamino)-3-(2-furyl)acrylic acid has surged due to their relevance in green chemistry and sustainable synthesis. With the growing emphasis on eco-friendly processes, this compound's potential as a biodegradable intermediate aligns well with current trends. Its structural features also make it a candidate for photocatalytic applications, a hot topic in renewable energy research. Users searching for "furyl derivatives in drug design" or "sustainable acrylic acid analogs" will find this compound highly relevant to their queries.

The synthesis of 2-(2-Furoylamino)-3-(2-furyl)acrylic acid typically involves condensation reactions between furoyl chloride and furylacrylic acid derivatives, followed by purification steps to achieve high yields. Analytical techniques such as NMR spectroscopy and HPLC are commonly employed to verify its purity and structural integrity. Given its hydrogen-bonding capacity, this compound is also explored in crystal engineering, addressing popular search terms like "supramolecular chemistry of furan-based compounds."

From a commercial perspective, CAS No. 332106-61-3 is often listed in catalogs of fine chemicals and research reagents. Its stability under ambient conditions and solubility in polar solvents like DMSO and methanol make it practical for laboratory use. Suppliers frequently highlight its role in high-throughput screening and medicinal chemistry, catering to users searching for "small molecule libraries for drug discovery." Additionally, its compatibility with click chemistry protocols has expanded its utility in bioconjugation studies.

Ongoing research explores the bioactivity of 2-(2-Furoylamino)-3-(2-furyl)acrylic acid, particularly its interaction with enzymes and receptors. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, aligning with the rising interest in natural product-inspired therapeutics. These findings respond to frequent searches such as "furan derivatives in nutraceuticals" and "acrylic acid analogs with biological activity." However, further in vivo validation is required to confirm these effects.

In summary, 2-(2-Furoylamino)-3-(2-furyl)acrylic acid (CAS No. 332106-61-3) represents a multifaceted compound with broad applicability in modern chemistry and life sciences. Its structural uniqueness, combined with emerging research trends, ensures its continued relevance in both academic and industrial settings. For researchers investigating "furan-based heterocycles" or "functionalized acrylic acids," this compound offers a promising avenue for innovation.

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